molecular formula C9H5F3N4O2 B2581465 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole CAS No. 314250-25-4

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole

Cat. No.: B2581465
CAS No.: 314250-25-4
M. Wt: 258.16
InChI Key: KZMGWGNOCPTZDA-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a triazole ring

Preparation Methods

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the nitro and trifluoromethyl-substituted benzene derivative. This intermediate is then subjected to cyclization reactions to form the triazole ring. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require controlled temperatures and pressures to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-7(8(3-6)16(17)18)15-5-13-4-14-15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMGWGNOCPTZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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